molecular formula C13H18ClN B1663614 Selegiline hydrochloride CAS No. 14611-52-0

Selegiline hydrochloride

Cat. No.: B1663614
CAS No.: 14611-52-0
M. Wt: 223.74 g/mol
InChI Key: IYETZZCWLLUHIJ-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selegiline hydrochloride is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. By inhibiting MAO-B, this compound helps to increase the levels of dopamine in the brain, which is crucial for managing the symptoms of Parkinson’s disease .

Mechanism of Action

Target of Action

Selegiline hydrochloride primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that accelerates the breakdown of dopamine, a neurotransmitter essential for various functions in the body . By inhibiting MAO-B, Selegiline increases the dopamine levels in the brain .

Mode of Action

This compound binds to MAO-B within the nigrostriatal pathways in the central nervous system . This binding blocks the microsomal metabolism of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .

Biochemical Pathways

Selegiline’s action on MAO-B affects the dopamine metabolism pathway in the brain . By inhibiting MAO-B, Selegiline prevents the breakdown of dopamine, leading to increased dopamine concentrations . This has downstream effects on various neurological functions, as dopamine is a crucial neurotransmitter involved in movement, mood, and reward mechanisms.

Pharmacokinetics

This compound exhibits highly variable pharmacokinetics . After oral administration, it is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration (Cmax) is approximately 2 µg/L, and the time to reach the peak is under an hour . The absolute bioavailability of Selegiline is approximately 10% . It has an apparent volume of distribution of 1854L and an elimination half-life of about 1.5 hours .

Result of Action

The primary molecular effect of Selegiline’s action is the increased concentration of dopamine in the brain . This results in enhanced dopaminergic activity, which can alleviate symptoms of conditions like Parkinson’s disease . Cellular studies have also suggested that Selegiline may have neuroprotective mechanisms and a disease-modifying effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food can cause at least a 3-fold increase in the Cmax and area under the concentration-time curve of Selegiline . Furthermore, the compound’s effects may also be modulated by the individual’s physiological state and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Selegiline hydrochloride plays a significant role in biochemical reactions. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking the metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra . This interaction with MAO-B and dopamine is crucial for its therapeutic effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the premature degradation of dopamine, an essential neurotransmitter . This action results in increased dopaminergic activity, which is particularly beneficial in the management of Parkinson’s disease .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of MAO-B. It acts as a ‘suicide’ substrate for the enzyme; it is converted by MAO to an active moiety which combines irreversibly with the active site and/or the enzyme’s essential FAD cofactor . This irreversible inhibition increases brain levels of dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, some patients given this compound may experience an exacerbation of levodopa associated side effects, presumably due to the increased amounts of dopamine reaction with super sensitive post-synaptic receptors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a dose of 0.5 mg per kg body weight per day has been shown to be effective in improving short-term memory, reducing signs of cognitive dysfunction, and increasing life expectancy in older dogs with cognitive dysfunction syndrome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism, presumably attributable to presystemic clearance in the gut and liver . The major plasma metabolites are N-desmethylselegiline, L-amphetamine, and L-methamphetamine . Only N-desmethylselegiline has MAO-B inhibiting activity .

Transport and Distribution

This compound is widely distributed throughout the body; its concentration is especially high in the liver, kidney, stomach, intestinal wall, and brain . It is rapidly absorbed from the gastrointestinal tract .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the outer membrane of mitochondria where MAO-B, the enzyme it inhibits, is located . This localization is crucial for its ability to increase brain levels of dopamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selegiline hydrochloride can be synthesized through the reaction of 2-methylamino-1-phenylpropane with propargyl bromide in the presence of potassium carbonate. The reaction is typically carried out in solvents such as chloroform, methylene chloride, methanol, or dimethylformamide at temperatures ranging from 5°C to the boiling point of the reaction mixture. The resulting base is then converted into the hydrochloride salt using hydrogen chloride in isopropanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Selegiline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Selegiline can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Selegiline can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include desmethylselegiline, levomethamphetamine, and levoamphetamine .

Scientific Research Applications

Selegiline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Phenelzine: A non-selective monoamine oxidase inhibitor used as an antidepressant.

    Tranylcypromine: Another non-selective monoamine oxidase inhibitor used for depression.

Comparison: Selegiline hydrochloride is unique in its selective inhibition of MAO-B, which makes it particularly effective in increasing dopamine levels without the severe side effects associated with non-selective MAO inhibitors. Unlike rasagiline, this compound also has neuroprotective properties and is used in the treatment of major depressive disorder .

Properties

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14611-51-9 (Parent)
Record name Selegiline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9044584
Record name Selegiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

The action of selegiline is thought to be related to its irreversible inhibition of monoamine oxidase type B (MAO B), the major form of the enzyme in the human brain. MAO B, which is involved in the oxidative deamination of dopamine in the brain, is inhibited when selegiline binds covalently and stoichiometrically to the isoalloxazine flavin adenine dinucleotide (FAD) at its active center. Administration of 10 mg of selegiline a day produces almost complete inhibition of MAO B in the brain. Selegiline becomes a nonselective inhibitor of all monamine oxidase (MAO) at higher doses, possibly at 20 to 40 mg a day. At these doses, tyramine-mediated hypertensive reaction with MAO A blockade ("cheese reactions") may occur. /Selegiline/, Selegiline (or its metabolites) may also act through other mechanisms to increase dopaminergic activity, including interfering with dopamine reuptake at the synapse. /Selegiline/, The mechanism of action of selegiline is complex and cannot be explained solely by its MAO-B inhibitory action. Pretreatment with selegiline can protect neurons against a variety of neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), 6-hydroxydopamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), methyl-beta-acetoxyethyl-2-chloroethylamine (AF64A), and 5,6-dihydroxyserotonin, which damage dopaminergic, adrenergic, cholinergic, and sertoninergic neurons, respectively. Selegiline produces an amphetamine-like effect, enhances the release of dopamine, and blocks the reuptake of dopamine. It stimulates gene expression of L-aromatic amino acid decarboxylase, increases striatal phenylethylamine levels, and activates dopamine receptors. Selegiline reduces the production of oxidative radicals, up-regulates superoxide dismutase and catalase, and suppresses nonenzymatic and iron-catalyzed autooxidation of dopamine. Selegiline compensates for loss of target-derived trophic support, delays apoptosis in serum-deprived cells, and blocks apoptosis-related fall in the mitochondrial membrane potential. Most of the aforementioned properties occur independently of selegiline's efficacy to inhibit MAO-B. /Selegiline/, Selegiline is a selective inhibitor of monoamine oxidase-B (MAO-B) at a dose of 10 mg/day and is given to patients with Parkinson's disease as an adjunct to levodopa therapy. By inhibiting MAO-B, selegiline increases the dopamine levels in the substantia nigra. Selegiline also blocks dopamine re-uptake from the synaptic cleft, thus increasing the dopamine concentrations in the brain. ... /Selegiline/, For more Mechanism of Action (Complete) data for SELEGILINE HYDROCHLORIDE (6 total), please visit the HSDB record page.
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

14611-52-0
Record name Selegiline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14611-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selegiline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selegiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELEGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W731X367Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-142 °C
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selegiline hydrochloride
Reactant of Route 2
Selegiline hydrochloride
Reactant of Route 3
Reactant of Route 3
Selegiline hydrochloride
Reactant of Route 4
Reactant of Route 4
Selegiline hydrochloride
Reactant of Route 5
Selegiline hydrochloride
Reactant of Route 6
Reactant of Route 6
Selegiline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.